7-Sulfocholic acid
Overview
Description
7-Sulfocholic acid, also known as 7-sulfocholate or cholic acid 7-sulfate, is a metabolite of the primary bile acid cholic acid . It is produced by the conjugation of a sulfate group with the hydroxy group at position 7 of cholic acid in the liver and gut .
Molecular Structure Analysis
The molecular formula of 7-Sulfocholic acid is C24H40O8S . It has an average mass of 488.635 Da and a mono-isotopic mass of 488.244385 Da .Physical And Chemical Properties Analysis
7-Sulfocholic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 121.6±0.4 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . Its polar surface area is 150 Å2, and its polarizability is 48.2±0.5 10-24 cm3 . Its surface tension is 61.4±5.0 dyne/cm, and its molar volume is 364.7±5.0 cm3 .Scientific Research Applications
1. Insights into Perfluorinated Sulfonic-Acid Ionomers
Recent developments in perfluorinated sulfonic-acid (PFSA) membranes, which are closely related to sulfonic acids like 7-sulfocholic acid, have been summarized. These ionomers play a key role in emerging technologies and present both scientific challenges and opportunities. This research is significant in bridging electrochemistry and polymer physics and includes advancements in in situ characterization techniques and multiphysics computation models (Kusoglu & Weber, 2017).
2. Bile Acid Sulfonate and Alkylated Bile Acid Analogs
The study explores the effects of sulfonate analogs of cholic, chenodeoxycholic, and ursodeoxycholic acid on taurocholate absorption and cholesterol 7α-hydroxylase activity. This research provides insights into how bile acid sulfonates influence cholesterol and bile acid metabolism, similar to taurine conjugated bile acids (Kim et al., 2000).
3. Electrophilic Sulfonation Studies
Research on electrophilic sulfonation and cyclisation orientation with aminofluorene and aminofluorene-7-sulfonic acid offers significant insights. This includes the synthesis of 2-aminofluorene-7-sulfonic acid and derived sulfonamides, contributing to the understanding of polysubstitution reactions (Benz, Doré, & Fleury, 1970).
4. Sulfonic Acid as a Protogenic Group in PEM Fuel Cells
A critical comparison of sulfonic acid and other compounds as protogenic groups for PEM fuel cell electrolytes operating at intermediate temperatures and low humidification. This research discusses the potentials and limits of sulfonic acid functionalized compounds, important for fuel cell technology (Schuster et al., 2005).
5. Detoxification of Lithocholic Acid
The study investigates lithocholic acid, a monohydroxy, secondary bile acid, and its detoxification, which is relevant to understanding the role of sulfonation in drug hepatotoxicity. The research highlights the detoxification mechanisms, including sulfation, in different species (Hofmann, 2004).
6. Sulfonated Polymer for Inflammatory Bowel Disease
Sulfasalazine (SASP), used in inflammatory bowel disease treatment, is a polymer that undergoes reductive cleavage to release 5-aminosalicylic acid (5-ASA). This research provides insights into the development of polymers for targeted drug delivery in treating bowel diseases (Brown et al., 1983).
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLNNMINXAIKC-OELDTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185040 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Sulfocholic acid | |
CAS RN |
60320-05-0 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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